2,5-Diacetoxyhexane

Oxidative Stability Protecting Group Strategy Process Chemistry

2,5-Diacetoxyhexane (CAS 10299-35-1), also known as 2,5-hexanediol diacetate, is an organic diester with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol. It is characterized by a six-carbon linear backbone with acetoxy functional groups at the 2 and 5 positions.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 10299-35-1
Cat. No. B079185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diacetoxyhexane
CAS10299-35-1
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(CCC(C)OC(=O)C)OC(=O)C
InChIInChI=1S/C10H18O4/c1-7(13-9(3)11)5-6-8(2)14-10(4)12/h7-8H,5-6H2,1-4H3
InChIKeyUNAGYNUYXVBAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diacetoxyhexane (CAS 10299-35-1): Sourcing the Protected Diol Intermediate for Organic Synthesis and Biocatalysis


2,5-Diacetoxyhexane (CAS 10299-35-1), also known as 2,5-hexanediol diacetate, is an organic diester with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is characterized by a six-carbon linear backbone with acetoxy functional groups at the 2 and 5 positions . At room temperature, it typically exists as a colorless to almost colorless clear liquid with a density of 1.00 g/mL [1]. This compound serves primarily as a protected form of 2,5-hexanediol, a valuable C6 building block for polymer and fine chemical synthesis [2].

2,5-Diacetoxyhexane: Why Analog Substitution Risks Process Failure


Generic substitution of 2,5-diacetoxyhexane with a structural analog like 2,5-dimethyl-2,5-hexanediol diacetate (CAS 56323-20-7) or the parent diol 2,5-hexanediol is not feasible without altering process outcomes due to fundamental differences in steric hindrance, stability, and reaction kinetics . The methyl-substituted analog introduces significant steric bulk near the ester groups, which reduces its reactivity in transesterification and hydrolysis reactions [1]. Conversely, substituting the diacetate with the unprotected 2,5-hexanediol eliminates the key protective function, exposing the terminal hydroxyl groups to premature reactions or unwanted side-chain oxidation during multi-step syntheses . These differences can lead to reduced yields, altered product selectivity, or complete process failure in enzymatic or catalytic systems optimized for a specific molecular geometry.

2,5-Diacetoxyhexane: Verifiable Performance Metrics for Scientific Selection


2,5-Diacetoxyhexane's Enhanced Stability Over 2,5-Hexanediol in Oxidizing Environments

2,5-Diacetoxyhexane exhibits superior oxidative stability compared to its parent compound, 2,5-hexanediol, due to the protection of its terminal hydroxyl groups as acetate esters . This protection is crucial for preventing premature oxidation of the diol to a diketone or other side products during reactions involving strong oxidizing agents, a common limitation when using the unprotected diol directly . This stability enables its use as a stable intermediate in multi-step synthetic routes where the diol's reactivity would otherwise lead to degradation.

Oxidative Stability Protecting Group Strategy Process Chemistry

Quantified Impact of Esterase Est12/K on 2,5-Diacetoxyhexane Hydrolysis in P. putida Biocatalysis

In a metabolic engineering study of Pseudomonas putida, the hydrolysis of 2,5-diacetoxyhexane was directly linked to a specific esterase, Est12/K [1]. The study quantitatively demonstrated that the deletion of the Est12/K gene halted the hydrolysis of both hexyl acetate and diacetoxyhexane [2]. As a direct consequence of relieving catabolite repression and preventing this specific ester hydrolysis, the optimal engineered strain produced 6.9 mM of 6-hydroxyhexyl acetate and diacetoxyhexane from hexyl acetate [3]. This represented a 4.2-fold increase in diacetoxyhexane production compared to the starting strain, highlighting the compound's specific and quantifiable role as a product/substrate in this biological system.

Biocatalysis Esterase Specificity Metabolic Engineering

Distinct Reactivity of 2,5-Diacetoxyhexane as a Diborane Derivative Intermediate

A specialized application of 2,5-diacetoxyhexane involves its use as a diborane derivative intermediate . In this context, it is reported to react with potassium hydroxide to form 2,5-dihydroxyhexane and has been shown to be a selective target product in the presence of other boron compounds and isomeric hydrocarbons . This unique reactivity profile differentiates it from simple diacetates or other borane-derived compounds, which may not exhibit the same selectivity or lead to the same diol product under similar conditions.

Organoboron Chemistry Synthetic Intermediate Hydroboration

2,5-Diacetoxyhexane: High-Value Application Scenarios Backed by Evidence


Protected Diol Intermediate for Multi-Step Organic Synthesis

2,5-Diacetoxyhexane is ideally suited as a protected form of 2,5-hexanediol in multi-step organic syntheses . Its use is supported by its stability compared to the parent diol, which is susceptible to oxidation . Researchers should procure this compound when a synthetic route requires the selective deprotection of terminal alcohols late in the sequence, ensuring the integrity of the C6 backbone throughout earlier synthetic transformations.

Standardized Substrate for Esterase Activity Assays and Metabolic Engineering

Based on its quantified role in P. putida metabolism, 2,5-diacetoxyhexane serves as a specific and relevant substrate for esterase activity assays, particularly for the Est12/K enzyme . It is a critical compound for metabolic engineering efforts aimed at optimizing the production of medium-chain-length α,ω-diols and their derivatives in Pseudomonas species, where its accumulation or hydrolysis is a key performance indicator .

Selective Precursor in Organoboron-Mediated Synthesis of 2,5-Hexanediol

For research groups working with diborane derivatives, 2,5-diacetoxyhexane offers a specific pathway to 2,5-dihydroxyhexane . Its reported selectivity as a target product in mixtures containing other boron compounds and hydrocarbons makes it a valuable reagent for developing selective hydroboration or functionalization protocols, setting it apart from less selective diol precursors .

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